molecular formula C13H20N2 B3092244 2-Methyl-1-(1-phenylethyl)piperazine CAS No. 1226220-73-0

2-Methyl-1-(1-phenylethyl)piperazine

Cat. No.: B3092244
CAS No.: 1226220-73-0
M. Wt: 204.31 g/mol
InChI Key: OPHHITNORRLRPQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-phenylethyl)piperazine is a chemical compound that belongs to the piperazine family.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable solid and causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1-phenylethyl)piperazine can be achieved through a simplified procedure for the preparation of monosubstituted piperazine derivatives. This involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group. The reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of microwave reactors to accelerate the synthetic reactions, making them more efficient. This approach has been successfully applied to produce a wide range of monosubstituted piperazines .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(1-phenylethyl)piperazine undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they typically involve standard laboratory techniques and equipment.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted piperazine compounds.

Scientific Research Applications

2-Methyl-1-(1-phenylethyl)piperazine has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities and interactions with various biological targets.
  • Medicine : Investigated for its potential therapeutic applications, including its use in the development of new drugs.
  • Industry : Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Similar Compounds:

  • Piperazine
  • 1-Phenylethylpiperazine
  • 2-Methylpiperazine

Uniqueness: 2-Methyl-1-(1-phenylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-1-(1-phenylethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-10-14-8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHHITNORRLRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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